molecular formula C9H8N2O2S B3022624 Methyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 66947-92-0

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No. B3022624
CAS RN: 66947-92-0
M. Wt: 208.24 g/mol
InChI Key: DNGZINUIRBDWED-UHFFFAOYSA-N
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Description

“Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is a chemical compound with the CAS Number: 66947-92-0 . It has a molecular weight of 208.24 and its molecular formula is C9H8N2O2S . It is a reactant in the preparation of azo-metal chelate dyes .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is 1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is a solid at room temperature . It has a melting point of 244-246° C and a predicted boiling point of 378.4° C at 760 mmHg . Its density is predicted to be 1.4 g/cm3 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-amino-1,3-benzothiazole-6-carboxylate serves as a valuable scaffold for designing bioactive molecules. Researchers have explored its derivatives for potential drug candidates. Some notable applications include:

Materials Science and Coatings

Dye Dispersants

Environmental Remediation

Analytical Chemistry

Organic Synthesis

Safety and Hazards

“Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-amino-1,3-benzothiazole-6-carboxylate” and other benzothiazole derivatives are promising. Due to their wide range of biological activities, they are of interest in medicinal chemistry and pharmacology . Furthermore, the development of green synthesis methods for these compounds is a promising trend .

properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZINUIRBDWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356697
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66947-92-0
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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